Thalidomide-NH-amido-C4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C4-NH2 is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C4-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
Linker Attachment: The activated thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and linker molecules are synthesized and reacted under optimized conditions.
Automated Purification: High-throughput purification methods, such as automated chromatography, are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-amido-C4-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperatures and pH.
Major Products:
Scientific Research Applications
Thalidomide-NH-amido-C4-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in biological research to investigate the role of cereblon in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in targeted protein degradation therapies.
Industry: The compound is utilized in the development of novel pharmaceuticals and biotechnological products
Mechanism of Action
Thalidomide-NH-amido-C4-NH2 exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the compound’s role in targeted protein degradation .
Comparison with Similar Compounds
Thalidomide-O-amido-C4-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Lenalidomide: A thalidomide analogue with similar cereblon-binding properties but different therapeutic applications.
Pomalidomide: Another thalidomide derivative with enhanced potency and distinct biological effects.
Uniqueness: Thalidomide-NH-amido-C4-NH2 is unique due to its specific linker structure, which provides distinct binding properties and stability. This uniqueness makes it a valuable tool in the development of targeted protein degradation therapies and other research applications .
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C19H23N5O5/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27) |
InChI Key |
YZKCBFSDYAJXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.